molecular formula C10H6N2OS B1389536 3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile CAS No. 1186405-15-1

3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile

Cat. No.: B1389536
CAS No.: 1186405-15-1
M. Wt: 202.23 g/mol
InChI Key: PLMMLXDBVSVQFN-UHFFFAOYSA-N
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Description

3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile is a chemical compound with the molecular formula C10H6N2OS and a molecular weight of 202.23 g/mol It is characterized by the presence of a thieno[2,3-b]pyridine ring system fused with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thieno[2,3-b]pyridine derivatives with nitrile-containing reagents. The reaction conditions often involve the use of solvents such as dioxane or benzene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted thieno[2,3-b]pyridine compounds .

Scientific Research Applications

3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile include other thieno[2,3-b]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the unique reactivity of the thieno[2,3-b]pyridine ring system. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over other similar compounds .

Properties

IUPAC Name

3-oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-4-3-8(13)9-6-7-2-1-5-12-10(7)14-9/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMMLXDBVSVQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263937
Record name β-Oxothieno[2,3-b]pyridine-2-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-15-1
Record name β-Oxothieno[2,3-b]pyridine-2-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Oxothieno[2,3-b]pyridine-2-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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